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For Researchers, Scientists, and Drug Development Professionals

Introduction

Sandramycin is a potent cyclic depsipeptide antitumor antibiotic first isolated from
Nocardioides sp. ATCC 39419.[1] It belongs to a class of C2-symmetric cyclic
decadepsipeptides known for their significant biological activity.[2] The unique structural
features of sandramycin, particularly its two 3-hydroxyquinaldic acid chromophores, enable it
to act as a highly effective DNA bisintercalator, leading to its pronounced cytotoxic effects
against various cancer cell lines. This technical guide provides an in-depth overview of the core
structure of sandramycin, including its physicochemical properties, spectral data, biological
activity with a focus on cytotoxicity, and the underlying mechanism of action. Detailed
experimental protocols for its synthesis, isolation, and key biological assays are also presented
to support further research and development efforts.

Physicochemical and Spectral Data

The structural elucidation of sandramycin was achieved through a combination of
spectroscopic analysis and chiral chromatography of its acid hydrolysate.[2]
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Property Value Reference
Molecular Formula CeoH76N12016 [2]
Molecular Weight 1221.3 g/mol [2]
Appearance Yellowish solid [1]
Solubility Soluble in methanol, DMSO [1]

Table 1: Physicochemical Properties of Sandramycin

Detailed spectral analysis is crucial for the definitive identification and characterization of
sandramycin. While complete assigned spectra for sandramycin are not readily available in
public literature, data for key precursors and related analogs have been published.
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Chemical Coupling
Nucleus Shift (8) Multiplicity Constant Assighment Reference
ppm (J) Hz

Aromatic

1H 7.0-8.5 m - [3]
protons
Amino acid a-

H 3.0-5.5 m - [3]
protons
Amino acid

H 0.8-2.5 m - side-chain [3]
protons
Carbonyl

13C 165-175 - - [3]
carbons
Aromatic

13C 110-150 - - [3]
carbons
Amino acid a-

13C 40-65 - - [3]
carbons
Amino acid

13C 15-40 - - side-chain [3]
carbons

Table 2: Representative *H and 3C NMR Spectral Data for Sandramycin Precursors. Note:

Specific assignments for sandramycin are not fully detailed in the cited literature; these are

general ranges based on related structures.

Technique

Key Observations Reference

Fast Atom Bombardment Mass

Spectrometry (FAB-MS)

Molecular ion peak ([M+H]*)

consistent with the molecular

formula. Fragmentation [2]14]
patterns aid in sequence

confirmation.
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Table 3: Mass Spectrometry Data for Sandramycin.

Biological Activity and Cytotoxicity

Sandramycin exhibits potent activity against Gram-positive bacteria and significant in vivo
efficacy against murine leukemia P388.[1] Its primary therapeutic potential lies in its cytotoxicity
against a range of human cancer cell lines.

Cell Line Cancer Type ICs0 (NM) Reference

L1210 Murine Leukemia 0.02-6 [5]

] Potent (specific values
Various Human ] )
) Various not consistently [6]
Cancer Cell Lines o
tabulated in literature)

Table 4: Cytotoxicity of Sandramycin against Cancer Cell Lines. Note: While potent cytotoxicity
is widely reported, a comprehensive table of ICso values across multiple human cancer cell
lines is not readily available in the reviewed literature. The value for L1210 is frequently cited as
a benchmark of its high potency.

Mechanism of Action: DNA Bisintercalation and
Apoptosis Induction

The primary mechanism of action of sandramycin is its ability to bind to the minor groove of
DNA and bisintercalate its two 3-hydroxyquinaldic acid chromophores between DNA base
pairs. This interaction is highly avid and exhibits a degree of sequence specificity.
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Caption: Proposed mechanism of action for sandramycin.

This high-affinity binding distorts the DNA helix, leading to the formation of double-strand
breaks and triggering a DNA damage response (DDR).[7][8] The DDR cascade, often involving
the activation of kinases such as ATM and ATR, leads to the stabilization and activation of the
tumor suppressor protein p53.[8] Activated p53 can then initiate the intrinsic apoptotic pathway.

[2]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Topoisomerase poisoning activity of novel disaccharide anthracyclines - PubMed
[pubmed.ncbi.nim.nih.gov]

e 2. Mithramycin selectively attenuates DNA-damage-induced neuronal cell death - PMC
[pmc.ncbi.nlm.nih.gov]

. researchgate.net [researchgate.net]

. researchgate.net [researchgate.net]

. rsc.org [rsc.org]

. Topoisomerase Il poisoning by ICRF-193 [pubmed.ncbi.nlm.nih.gov]

. DNA Damage Response and Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

.
[e0] ~ (o)) (62} H w

. researchgate.net [researchgate.net]

 To cite this document: BenchChem. [Sandramycin: A Technical Guide to its Structure and
Core Properties]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15609119#sandramycin-cyclic-depsipeptide-
structure]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

© 2025 BenchChem. All rights reserved. 7/8 Tech Support


https://www.benchchem.com/product/b15609119?utm_src=pdf-custom-synthesis
https://pubmed.ncbi.nlm.nih.gov/10385686/
https://pubmed.ncbi.nlm.nih.gov/10385686/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7385624/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7385624/
https://www.researchgate.net/figure/1-H-NMR-400-MHz-and-13-C-NMR-100-MHz-spectral-data-of-compound-1-in-CDCl-3-d-in-ppm_tbl1_26761445
https://www.researchgate.net/figure/Capillary-LC-FAB-MS-mass-chromatograms-m-z-722-706-564-406-and-748-of-A-extract_fig1_231555071
https://www.rsc.org/suppdata/d4/dt/d4dt03219e/d4dt03219e2.pdf
https://pubmed.ncbi.nlm.nih.gov/11577077/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2911482/
https://www.researchgate.net/figure/DNA-damage-induced-apoptosis-signaling-pathways-After-genotoxic-stress-the-DNA-damage_fig5_291390917
https://www.benchchem.com/product/b15609119#sandramycin-cyclic-depsipeptide-structure
https://www.benchchem.com/product/b15609119#sandramycin-cyclic-depsipeptide-structure
https://www.benchchem.com/product/b15609119#sandramycin-cyclic-depsipeptide-structure
https://www.benchchem.com/product/b15609119#sandramycin-cyclic-depsipeptide-structure
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b15609119?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15609119?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENCHE

Foundational & Exploratory

Check Availability & Pricing

BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

© 2025 BenchChem. All rights reserved.

8/8

Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15609119?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

